molecular formula C16H20O B14141251 2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 89228-97-7

2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14141251
CAS No.: 89228-97-7
M. Wt: 228.33 g/mol
InChI Key: LBKSAOMTBWQXKH-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by reduction and alkylation steps to introduce the 2-methylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the biphenyl compound.

Scientific Research Applications

2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, altering their function and triggering specific cellular responses. The exact pathways and molecular targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl 2-methylpropanoate: Another compound with a similar alkyl group but different functional groups and properties.

    Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents, leading to varied chemical and physical properties.

Properties

CAS No.

89228-97-7

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-(2-methylpropyl)-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C16H20O/c1-12(2)11-15-14(9-6-10-16(15)17)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3

InChI Key

LBKSAOMTBWQXKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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